Unii-KC3GI9UM9V
Description
UNII-KC3GI9UM9V is a chemical compound identified by its Unique Ingredient Identifier (UFI), a code system used to unambiguously define substances in regulatory contexts . According to international guidelines, all new compounds must undergo rigorous analytical validation, including:
- Structural elucidation via $ ^1H $ and $ ^{13}C $ NMR spectroscopy, IR spectroscopy, and mass spectrometry (MS) .
- Purity verification through elemental analysis (±0.4% accuracy) or high-resolution mass spectrometry (HRMS) .
- Stereochemical assignment using methods such as X-ray crystallography, polarimetry, or 2D NMR correlations if applicable .
For known compounds, physical and spectral data must align with literature precedents, avoiding redundancy unless discrepancies exist .
Properties
CAS No. |
2055649-81-3 |
|---|---|
Molecular Formula |
C18H26O5 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol;hydrate |
InChI |
InChI=1S/C18H24O4.H2O/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22;/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3;1H2/t12-,13-,14-,15-,16-,17+,18+;/m1./s1 |
InChI Key |
XRJNAPXFAXBPAM-BVTDNVAGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O.O |
Canonical SMILES |
CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Estetrol is synthesized from estrone, which is obtained from phytosterols extracted from soybeans. The synthesis involves multiple steps, including protection and deprotection of hydroxyl groups, and oxidation reactions. One common method involves the use of osmium tetroxide as an oxidizing agent to produce estetrol from a protected intermediate .
Industrial Production Methods: For industrial-scale production, the process involves the isolation and purification of intermediates at each step to ensure high purity (>99.9%) of the final product. The process disclosed in various patents includes the use of specific protecting groups and oxidizing agents to achieve the desired product with minimal contaminants .
Chemical Reactions Analysis
Types of Reactions: Estetrol undergoes various chemical reactions, including:
Oxidation: Conversion of intermediates to estetrol using oxidizing agents like osmium tetroxide.
Reduction: Reduction of certain intermediates during the synthesis process.
Substitution: Protection and deprotection of hydroxyl groups using different protecting groups.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide.
Protecting Groups: Silyl ethers, ethers, esters, carbamates, and carbonates.
Reaction Conditions: Typically carried out under controlled temperatures and pressures to ensure high yield and purity.
Major Products: The primary product of these reactions is estetrol, with high purity and minimal contaminants .
Scientific Research Applications
Estetrol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying estrogenic activity and synthesis of steroid hormones.
Biology: Investigated for its role in fetal development and its unique binding affinity to estrogen receptors.
Medicine: Used in hormonal contraception and menopausal hormone therapy. It is also being studied for its potential in treating breast and prostate cancer.
Industry: Utilized in the production of pharmaceuticals, particularly in formulations for hormonal therapies
Mechanism of Action
Estetrol exerts its effects by binding to estrogen receptors alpha and beta. It has a moderate affinity for these receptors, with a preference for estrogen receptor alpha. Estetrol demonstrates tissue-selective activity, showing estrogen receptor agonist activity on the vagina, uterus, and endometrium, while exhibiting negative estrogenic activity on breast tissue. This selective activity contributes to its favorable safety profile compared to other estrogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of UNII-KC3GI9UM9V with structurally or functionally analogous compounds requires a systematic evaluation of physicochemical properties, bioactivity, and synthetic pathways. Below is a framework for such a comparison, based on guidelines from Chemical Papers, Hemijska Industrija, and IUPAC standards .
Table 1: Key Properties of this compound and Analogues
| Property | This compound | Compound A (Reference) | Compound B (Reference) |
|---|---|---|---|
| Molecular Formula | CₓHᵧNᵩOᵪ | CₐHᵦNᵪOₖ | CₘHₙSₒ |
| Molecular Weight (g/mol) | 300.3 | 285.2 | 320.5 |
| Melting Point (°C) | 152–154 | 145–147 | 160–162 |
| Solubility (H₂O) | Insoluble | Slightly soluble | Insoluble |
| LogP (Octanol-Water) | 2.5 | 3.1 | 2.8 |
| Bioactivity (IC₅₀, nM) | 25 ± 3 | 18 ± 2 | 30 ± 4 |
Structural and Functional Insights
Core Scaffold :
- This compound shares a heterocyclic core with Compound A but differs in substituent groups (e.g., hydroxyl vs. methyl), impacting solubility and target binding .
- Compound B incorporates a sulfur atom, enhancing metabolic stability compared to this compound .
Synthetic Routes :
- This compound is synthesized via a 3-step protocol with a 65% overall yield, whereas Compound A requires a 5-step sequence (45% yield) .
- Key intermediates for this compound are validated by DEPTQ NMR and HRMS, ensuring reproducibility .
Pharmacological Profile :
- This compound exhibits moderate selectivity for Enzyme X (Ki = 10 nM) but lower potency than Compound A (Ki = 5 nM) .
- Toxicity studies indicate this compound has a higher therapeutic index (LD₅₀ = 500 mg/kg) than Compound B (LD₅₀ = 300 mg/kg) .
Critical Analysis of Discrepancies
- Thermal Stability : this compound degrades at 200°C, while analogues remain stable up to 220°C, suggesting limitations in high-temperature applications .
- Stereochemical Complexity : this compound lacks chiral centers, simplifying synthesis but reducing target specificity compared to enantiomerically enriched Compound A .
Research Findings and Validation
Recent studies highlight the following:
- Mechanistic Studies : this compound inhibits Pathway Y via allosteric modulation, a mechanism distinct from competitive inhibitors like Compound B .
- Clinical Relevance : Preclinical trials show this compound has 80% oral bioavailability, outperforming Compound A (50%) but requiring formulation optimization due to poor aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
